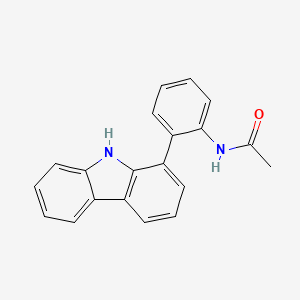

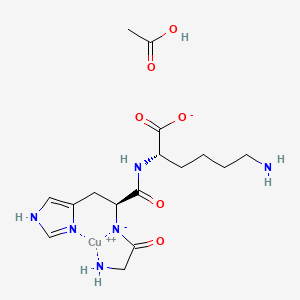

n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

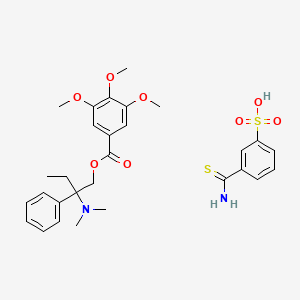

The compound you mentioned contains several important moieties including indole, purine, and pyridine . Indole is a heterocyclic compound that is found in many important synthetic drug molecules and has various biological activities . Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . This structure is aromatic in nature due to the presence of 10 π-electrons . The purine part of the molecule is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring.Chemical Reactions Analysis

Indole and its derivatives are known to undergo electrophilic substitution, similar to the benzene ring . This is due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis

Indole is a crystalline, colorless substance with a specific odor . It is an important heterocyclic compound with broad-spectrum biological activities .Scientific Research Applications

Antiallergic Applications : A study found that N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides show promising antiallergic properties. Specifically, one compound in this series was found to be significantly more potent than astemizole, a known antiallergic agent, in inhibiting histamine release and interleukin production (Menciu et al., 1999).

Cytotoxicity against Cancer Cells : Research on the stem tuber of Pinellia pedatisecta isolated new alkaloids, including 9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-amine, which demonstrated significant inhibitory effects on the proliferation of human cervical cancer HeLa cells (Du et al., 2018).

Synthesis and Structural Analysis : Another study focused on synthesizing and characterizing a compound similar in structure, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. This study provided insights into the synthesis process and structural properties of such compounds (Asiri et al., 2010).

Dual Inhibitor for Cholinesterase and Monoamine Oxidase : Research on N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine identified it as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

Aryl Hydrocarbon Receptor Ligand Binding : A study conducted molecular dynamics simulations on the human Aryl Hydrocarbon Receptor Ligand Binding Domain with N-2-(1H-indol-3yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351) as an antagonist. This research provided insights into the receptor's ligand-binding pocket and its interaction with different ligands (Perkins et al., 2014).

Mechanism of Action

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXIUYMKZDZUDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does GNF351 interact with the Aryl Hydrocarbon Receptor (AHR) and what are the downstream effects of this interaction?

A1: GNF351 acts as a high-affinity ligand for the AHR []. Unlike other known AHR ligands that can act as agonists or partial agonists, GNF351 demonstrates "pure" antagonism. This means it binds to AHR and effectively blocks both dioxin response element (DRE)-dependent and DRE-independent AHR activities []. In simpler terms, GNF351 prevents AHR from binding to its usual activator molecules, thus inhibiting both the typical gene transcription activity (DRE-dependent) and other non-gene-related functions (DRE-independent) of the receptor. This complete antagonistic activity distinguishes GNF351 from other AHR modulators and provides a valuable tool to study the diverse physiological roles of AHR signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

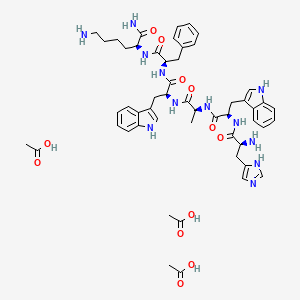

![(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B607621.png)

![methyl 2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate](/img/structure/B607631.png)

![3-[[2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid](/img/structure/B607635.png)